Pyridoxine hydrochloride

Overview

Description

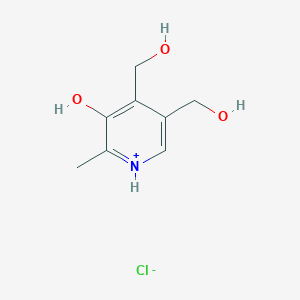

Pyridoxine hydrochloride, a synthetic form of vitamin B6, is a water-soluble vitamin essential for amino acid metabolism, neurotransmitter synthesis, and hemoglobin formation . Its molecular formula is C₈H₁₁NO₃·HCl, with a molecular mass of 205.64 g/mol . It is characterized as a white crystalline powder, freely soluble in water (1 g dissolves in ~4.5 mL) and sparingly soluble in ethanol . The compound is synthesized chemically, with a purity ≥98.5% in commercial formulations .

This compound serves as a precursor to the biologically active coenzyme pyridoxal 5'-phosphate (PLP), which is critical for over 150 enzymatic reactions, including transamination and decarboxylation . Clinically, it is used to treat vitamin B6 deficiency, radiation sickness , and metabolic disorders, and it has demonstrated efficacy in improving obesity-related biomarkers (e.g., BMI, insulin resistance) . In animal nutrition, it is authorized as a feed additive for all species without maximum content limits .

Preparation Methods

Catalytic Hydrogenation Method

Reaction Mechanism and Key Steps

The most well-documented method for synthesizing pyridoxine hydrochloride involves catalytic hydrogenation, as outlined in US2520038A . This process begins with 2-methyl-3-nitro-4,5-dicyano-6-chloropyridine as the starting material. The synthetic pathway proceeds as follows:

-

Catalyst Preparation :

Activated charcoal is impregnated with a reducible palladium salt (e.g., palladium chloride) in a mixture of acid, alcohol, and water. The reduction is performed under hydrogen gas at temperatures below 15°C to stabilize the palladium catalyst and prevent sintering . -

Hydrogenation :

The substrate undergoes hydrogenation in the presence of the palladium-charcoal catalyst. This step reduces the nitro group to an amine and converts nitriles to aminomethyl groups, forming 2-methyl-3-amino-4,5-bis(aminomethyl)pyridine tri-acid . -

Nitrous Acid Treatment :

The intermediate is treated with nitrous acid (HNO2), facilitating cyclization and oxidation to yield pyridoxine. Subsequent neutralization with hydrochloric acid produces the hydrochloride salt .

Optimization of Reaction Conditions

Critical parameters influencing yield and selectivity include:

-

Catalyst Activation :

The history of activated charcoal significantly impacts catalytic activity. Charcoal pre-treated at low temperatures (<15°C) exhibits higher surface area and pore volume, enhancing hydrogen absorption and reaction efficiency . -

Temperature Control :

Maintaining temperatures below 15°C during palladium reduction prevents agglomeration, ensuring uniform catalyst distribution. -

Solvent System :

A mixture of alcohol (e.g., ethanol) and water improves substrate solubility while stabilizing the palladium catalyst.

Yield and Scalability

Industrial-scale implementations of this method report yields exceeding 85% , with purity levels suitable for pharmaceutical applications . However, challenges such as catalyst recycling and nitrous acid handling require careful engineering to minimize costs and environmental impact.

Alternative Synthetic Routes

Novel Intermediates and Pathways

US3381014A discloses an alternative approach using novel intermediates, though specific details remain proprietary. Key features include:

-

Intermediate Synthesis :

The method employs 4-methyl-5-ethoxyoxazole derivatives as precursors, which undergo condensation and cyclization to form the pyridine ring. -

Selective Functionalization :

Hydroxyl and methyl groups are introduced via controlled oxidation and alkylation steps, avoiding over-functionalization common in older methods .

Industrial-Scale Production Considerations

Process Intensification Strategies

-

Continuous Flow Reactors :

Recent advancements in flow chemistry enable faster heat dissipation and improved catalyst utilization, reducing reaction times by 30–40% . -

Green Chemistry Innovations :

Substituting hydrogen peroxide for MnO2 in oxidation steps minimizes heavy metal waste, aligning with sustainable practices .

Data Tables: Comparative Analysis of Methods

Table 1: Key Parameters for Catalytic Hydrogenation vs. Alternative Routes

Table 2: Catalyst Performance in Oxidation Steps

| Catalyst System | Oxygen Source | Temperature (°C) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| TEMPO/CuBr2 | H2O2 | 30–35 | 99 | 98 |

| 4-Amino-TEMPO/Cu(NO3)2 | O2 | 25 | 92 | 96 |

| MnO2 (Traditional) | Air | 50 | 77 | 85 |

Chemical Reactions Analysis

Oxidation Reactions

Mild Oxidation Pyridoxine hydrochloride can undergo mild oxidation, specifically at the 4-hydroxymethylene group, to yield pyridoxal hydrochloride .

Use of Manganese Dioxide Active manganese dioxide facilitates this oxidation .

Oxidizing Agents Oxidizing agents like BrO3–, HBrO2, HOBr, BrO2- , Br2O4, or [CuL]3+ can oxidize this compound .

Reaction with HBrO2 this compound reacts directly with HBrO2, reducing its concentration in oscillating reaction systems .

Reduction Reactions

Hydrogenolysis The C-OH bond of 3-hydroxypyridine derivatives, including pyridoxine, can undergo hydrogenolysis using Adam's catalyst in glacial acetic acid under hydrogen pressure .

Platinum Reduction Reduction of 3-hydroxypyridine hydrochloride with platinum in absolute ethanol yields 3-hydroxypiperidine and unsubstituted piperidine .

Quaternary Salts Reduction Quaternary 3-hydroxypyridinium salts can be reduced using platinum in ethanol under one atmosphere of hydrogen pressure .

Reactions in Oscillating Systems

Belousov-Zhabotinskii (B-Z) System this compound can perturb Belousov-Zhabotinskii oscillating reaction systems, affecting oscillation amplitude and period .

Effect on Oscillation Adding this compound to a B-Z system results in a new oscillatory state with a shorter period and reduced amplitude. The change in oscillation amplitude is proportional to the concentration of this compound .

Reaction Mechanism In B-Z systems, this compound is likely oxidized by species such as HBrO2, reducing its concentration and affecting the concentrations of other intermediates like Br2O4 and BrO2- .

Preparation of Pyridoxal or Pyridoxal Hydrochloride

Selective Oxidation this compound can be used as a starting material to produce pyridoxal or pyridoxal hydrochloride through selective oxidation in water, using a catalytic oxidation system .

Catalytic System The catalytic oxidation system includes an oxygen source (air, oxygen, or hydrogen peroxide), a catalyst (such as 2,2,6,6-tetramethyl piperidine-nitrogen-oxyradical), an inorganic salt, and an amine ligand .

Example Reaction Using 2,2,6,6-tetramethyl piperidine-nitrogen-oxyradical, cupric bromide, pyridine, and hydrogen peroxide in water at controlled temperatures can yield high pyridoxol transformation efficiency .

Complexation Reactions

Metal Complexation Pyridoxine's interaction with metal ions has been studied, influencing its determination in analytical chemistry .

Other Reactions

Reaction with Hydrazine Refluxing this compound with anhydrous hydrazine converts it to 4'-desoxypyridoxine, leaving the hydroxymethyl group at C-5' unchanged .

Azocoupling Reaction Pyridoxine reacts with diazoaryl compounds, which can be used for its determination in pharmaceutical preparations .

Data Table: Effects of Foreign Ions on this compound Determination

The following table summarizes the effects of foreign ions on the determination of this compound, based on perturbation experiments in an oscillating system :

| Foreign Ion | Effect on Determination |

|---|---|

| Ag+ | Strong effect |

| Iodide | Strong effect |

| Cu2+ | Little effect |

| Common ions | Little effect |

These findings indicate that while some ions significantly interfere with this compound determination, others have minimal impact .

Scientific Research Applications

Medical Applications

1.1 Treatment of Vitamin B6 Deficiency

Pyridoxine hydrochloride is primarily used to treat vitamin B6 deficiency, which can lead to symptoms such as anemia, peripheral neuropathy, and seizures. It is critical for the synthesis of neurotransmitters and the metabolism of amino acids, carbohydrates, and lipids .

1.2 Management of Nausea in Pregnancy

One of the most notable applications of this compound is in the management of nausea and vomiting during pregnancy. A combination product containing doxylamine succinate and this compound has been FDA-approved for this indication . Clinical studies have demonstrated its efficacy in reducing nausea severity compared to placebo .

1.3 Neurological Disorders

Research indicates that pyridoxine may have therapeutic potential in neurological disorders such as autism spectrum disorder (ASD). Case studies have shown that combining pyridoxine with magnesium sulfate has been beneficial in managing symptoms associated with ASD . Additionally, its antioxidant properties are being explored for their potential protective effects against neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Nutritional Applications

2.1 Dietary Supplementation

This compound is often included in dietary supplements to ensure adequate intake of vitamin B6, particularly for populations at risk of deficiency, such as pregnant women and individuals with malabsorption syndromes. The bioavailability of pyridoxine from supplements is comparable to that from food sources .

2.2 Animal Nutrition

In animal husbandry, this compound is utilized as a nutritional additive to promote growth and improve feed efficiency across various species. The European Food Safety Authority (EFSA) has concluded that its use does not pose risks to consumers or the environment when administered at recommended levels .

Analytical Applications

3.1 Quality Control in Pharmaceuticals

This compound is frequently analyzed in pharmaceutical formulations to ensure quality and dosage accuracy. High-performance liquid chromatography (HPLC) methods have been developed for its quantification in various products, including nutritional drinks and tablets . These methods are crucial for maintaining compliance with regulatory standards.

Chemical Modifications and Research Innovations

Recent studies have focused on the chemical modifications of pyridoxine to enhance its biological activity. Modifications have been explored for their potential applications in treating chronic diseases such as cancer, diabetes, and hypertension . These advancements highlight the compound's versatility beyond its traditional uses.

Summary Table of Applications

| Application Area | Specific Uses | Research Findings |

|---|---|---|

| Medical | Treatment of deficiency; nausea management during pregnancy | Effective in reducing nausea severity; critical for neurotransmitter synthesis |

| Nutritional | Dietary supplements; animal feed additive | Safe for use in all animal species; prevents deficiency |

| Analytical | Quality control in pharmaceuticals | HPLC methods developed for accurate quantification |

| Research Innovations | Chemical modifications for enhanced efficacy | Potential applications in chronic disease management |

Mechanism of Action

Pyridoxine hydrochloride is converted in the body to its active form, pyridoxal 5’-phosphate. This active form acts as a coenzyme in various biochemical reactions, including the metabolism of amino acids, glycogen, and lipids . It also plays a crucial role in the synthesis of neurotransmitters such as serotonin, dopamine, and gamma-aminobutyric acid (GABA) . By facilitating these reactions, this compound helps maintain normal physiological functions and reduces the risk of cardiovascular complications by lowering homocysteine levels .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridoxamine Dihydrochloride

- Molecular Formula: C₈H₁₂N₂O₂·2HCl (vs. C₈H₁₁NO₃·HCl for pyridoxine hydrochloride) .

- Function: Pyridoxamine is a B6 vitamer involved in amino acid metabolism.

- Applications: Limited to therapeutic contexts, such as experimental treatments for diabetic nephropathy.

Pyridoxal Phosphate (PLP)

- Bioactivity: PLP is the active coenzyme derived from this compound.

- Stability : PLP is less stable in aqueous solutions compared to this compound, which is more shelf-stable and widely used in supplements .

- Clinical Use : Direct PLP administration is reserved for severe metabolic disorders (e.g., PLP-dependent epilepsy).

Meclozine Hydrochloride

- Combination Use : Meclozine (an antihistamine) is often combined with this compound in antiemetic formulations (e.g., Ancoloxin) for motion sickness .

- Mechanistic Difference : Meclozine acts via histamine H1-receptor blockade, while this compound mitigates nausea through neurotransmitter modulation (e.g., serotonin) .

Comparative Physicochemical and Functional Properties

Human Health

- Obesity Management : An 8-week trial with 80 mg/day this compound reduced BMI, waist circumference, and leptin levels (p<0.001) .

- Radiation Sickness : Historical studies report efficacy in mitigating radiation-induced nausea .

Veterinary and Agricultural Use

- Toxicity Treatment : In sheep, 20–25 mg/kg this compound reversed neurotoxicity from Albizia versicolor poisoning .

Biological Activity

Pyridoxine hydrochloride, commonly known as vitamin B6, plays a crucial role in various biochemical processes within the body. This article explores its biological activity, including its mechanisms of action, therapeutic uses, and relevant research findings.

Overview of this compound

Pyridoxine is a water-soluble vitamin that is essential for numerous physiological functions. It is primarily involved in amino acid metabolism, neurotransmitter synthesis, and the production of hemoglobin. The active form of pyridoxine in the body is pyridoxal 5'-phosphate (PLP), which serves as a coenzyme in many enzymatic reactions.

Pyridoxine functions through several mechanisms:

- Amino Acid Metabolism : It acts as a cofactor for enzymes involved in transamination, decarboxylation, and racemization of amino acids.

- Neurotransmitter Synthesis : Pyridoxine is vital for synthesizing neurotransmitters such as serotonin, dopamine, norepinephrine, and gamma-aminobutyric acid (GABA) .

- Hemoglobin Production : It plays a role in heme synthesis, which is critical for oxygen transport in the blood.

Clinical Applications

This compound is used therapeutically for various conditions:

- Vitamin B6 Deficiency : It is administered to correct deficiencies that can lead to anemia and peripheral neuropathy.

- Nausea During Pregnancy : Often combined with doxylamine to treat nausea and vomiting in pregnant women .

- Isoniazid-Induced Neuropathy : Used as prophylaxis against peripheral neuropathy caused by isoniazid treatment for tuberculosis .

1. Effects on Obesity and Metabolic Health

A randomized controlled trial investigated the effects of this compound supplementation on obese women. The study found that an 8-week supplementation with 80 mg/day resulted in significant reductions in body mass index (BMI), fat mass, waist circumference, and various metabolic markers such as fasting insulin and triglycerides . The results are summarized in Table 1.

| Variable | Pyridoxine Group (n=20) | Placebo Group (n=20) | p-value |

|---|---|---|---|

| Weight (kg) | Decreased | No significant change | 0.03 |

| BMI | Decreased | No significant change | 0.023 |

| Fat Mass (kg) | Decreased | No significant change | 0.003 |

| Waist Circumference (cm) | Decreased | No significant change | 0.005 |

| Fasting Insulin (µU/mL) | Decreased | No significant change | <0.001 |

This study suggests that vitamin B6 supplementation may improve body composition and metabolic health in overweight individuals.

2. Antibacterial Activity

Recent studies have highlighted the antibacterial properties of pyridoxine derivatives. Newly synthesized quaternary ammonium salts of pyridoxine demonstrated high biocidal activity against biofilm-forming bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. These compounds showed complete eradication of biofilm-embedded cells at specific concentrations, indicating potential for developing new synthetic antibiotics .

3. Neurotoxicity Concerns

While pyridoxine is generally safe, excessive intake can lead to neurotoxic effects. A case study reported an octogenarian who developed reversible sensorimotor neuropathy after prolonged high-dose pyridoxine supplementation. The patient showed significant improvement following cessation of supplementation and physiotherapy, highlighting the importance of monitoring vitamin B6 intake .

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying pyridoxine hydrochloride in complex matrices, and how are interferences addressed?

- Answer : this compound in multicomponent formulations can be quantified using spectrophotometric or chromatographic methods. For ternary mixtures (e.g., with meclozine HCl and caffeine), derivative UV-spectrophotometry resolves overlapping spectra by applying zero-crossing or ratio derivative techniques . In pharmaceuticals, USP guidelines specify reverse-phase HPLC with UV detection (280 nm) using a C18 column, sodium hexanesulfonate as an ion-pair agent, and methanol-acetic acid-water mobile phases. Interference from excipients is minimized via sample pretreatment (e.g., centrifugation, filtration) and validation of specificity using spiked placebo samples .

Q. What stability factors must be controlled during this compound formulation development?

- Answer : Key stability factors include pH (optimal range 2.0–3.8), protection from light (due to photosensitivity), and avoidance of oxidizing agents. Accelerated stability studies under high humidity and temperature (e.g., 40°C/75% RH) assess degradation products like pyridoxine lactone. USP dissolution testing in water (Apparatus 2, 50 rpm) confirms tablet integrity over 45 minutes, with ≥75% dissolution required .

Q. How is this compound purity validated in pharmacopeial standards?

- Answer : Identity is confirmed via ¹H-NMR and FTIR, while purity (98–102%) is determined by HPLC with peak area normalization. Impurity profiling includes testing for related compounds (e.g., pyridoxal, pyridoxamine) using spiked reference standards. Ferric chloride colorimetric assays (orange-red complex formation) provide rapid qualitative verification .

Advanced Research Questions

Q. How can molecular docking inform the design of pyridoxine-derived multifunctional ligands for neurodegenerative diseases?

- Answer : Pyridoxine’s hydroxyl and methyl groups serve as anchor points for triazole-based hybrids targeting acetylcholinesterase and amyloid-beta. In silico docking (e.g., AutoDock Vina) optimizes binding affinity to active sites, while in vitro assays (e.g., MTDL screens) validate inhibition. Synthetic steps include hydroxy protection (acetone/p-toluenesulfonic acid), azide-alkyne cycloaddition, and deprotection .

Q. What experimental designs assess pyridoxine’s role in modulating isoniazid-induced toxicity in vivo?

- Answer : Rat models are dosed with isoniazid (50–100 mg/kg) ± pyridoxine (10–20 mg/kg) via oral gavage. Continuous vs. intermittent pyridoxine regimens are compared to evaluate tolerance development. Endpoints include serum ALT/AST (liver toxicity), urinary pyridoxic acid (B6 status), and histopathology of peripheral nerves. Intermittent dosing slows tolerance by reducing hepatic enzyme induction .

Q. How do biofield energy treatments alter this compound’s physicochemical properties?

- Answer : Biofield-treated pyridoxine shows increased solubility (particle size reduction via SEM) and bioavailability (Cmax ↑15% in DSC/TGA). Thermal stability declines (melting point ↓0.2%, latent heat ↓24.5%), suggesting lattice distortion. Methodological controls include untreated samples and blinded DSC operators to avoid bias .

Q. What strategies mitigate excipient-induced viscosity in pyridoxine-containing biologics?

- Answer : Excipients like benzenesulfonic acid (0.1–0.5% w/v) reduce viscosity by disrupting protein–excipient interactions. Rheological studies (rotational viscometry at 25°C) compare shear-thinning behavior. Compatibility is validated via stability-indicating assays (SEC-HPLC for aggregation) and accelerated storage (4°C/25°C for 6 months) .

Q. Data Analysis & Contradiction Resolution

Q. How to resolve contradictory spectrophotometric data for pyridoxine in multicomponent formulations?

- Answer : Contradictions arise from overlapping λmax (e.g., pyridoxine at 290 nm vs. meclozine at 230 nm). Use dual-wavelength or derivative ratio methods (e.g., ²D at 320/350 nm) to isolate signals. Validate via standard addition recovery (98–102%) and cross-check with HPLC .

Q. Why do pyridoxine bioequivalence studies show variability in animal models?

- Answer : Variability stems from species-specific PLP conversion rates (e.g., rodents vs. swine). Mitigate via controlled diets (B6-free for 2 weeks pre-study) and paired sampling (plasma + liver homogenates). FEEDAP guidelines recommend 400 µg/L in feed for uniform bioavailability .

Q. Safety & Toxicology

Q. What mechanisms underlie pyridoxine’s neurotoxic threshold in chronic dosing?

- Answer : Doses >500 mg/day inhibit glutamic acid decarboxylase, lowering GABA and causing sensory neuropathy. In vitro models (SH-SY5Y neurons) show dose-dependent neurite retraction (IC₅₀: 1 mM). Chronic rodent studies (6 months) reveal axonal degeneration via electron microscopy, reversible upon cessation .

Properties

IUPAC Name |

4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3.ClH/c1-5-8(12)7(4-11)6(3-10)2-9-5;/h2,10-12H,3-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUFQODAHGAHPFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)CO)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

65-23-6 (Parent) | |

| Record name | Pyridoxine hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1040792 | |

| Record name | Pyridoxine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Colorless or white solid; [HSDB] White powder; [Sigma-Aldrich MSDS] | |

| Record name | 3,4-Pyridinedimethanol, 5-hydroxy-6-methyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridoxine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17042 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Sublimes | |

| Record name | PYRIDOXINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1212 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

1 g dissolves in about 4.5 ml water, 90 ml alcohol; sol in propylene glycol; sparingly sol in acetone; insol in ether, chloroform, Soluble in alc, acetone; slightly soluble in other organic solvents., In water, 2.2X10+5 mg/l, temp not specified. | |

| Record name | PYRIDOXINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1212 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000006 [mmHg] | |

| Record name | Pyridoxine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17042 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Platelets or thick, birefringent rods from alcohol + acetone, PLATES FROM ALCOHOL, ACETONE, COLORLESS OR WHITE CRYSTALS OR WHITE CRYSTALLINE POWDER, White to practically white crystals or crystalline powder., Colorless-white platelets | |

CAS No. |

58-56-0, 12001-77-3 | |

| Record name | Pyridoxine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridoxine hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vitamin B6, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012001773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PYRIDOXINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36225 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Pyridinedimethanol, 5-hydroxy-6-methyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridoxine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridoxine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.351 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIDOXINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68Y4CF58BV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PYRIDOXINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1212 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pyridoxine hydrochloride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0301760 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

207 °C | |

| Record name | PYRIDOXINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1212 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.